2-(3,4-dimethoxyphenyl)-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-naphthalen-1-ylacetamide is an organic compound that features a naphthalene ring and a dimethoxyphenyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-naphthalen-1-ylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with naphthalen-1-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but has an acetic acid moiety instead of an acetamide linkage.
Naphthalen-1-ylamine: Contains the naphthalene ring but lacks the dimethoxyphenyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-naphthalen-1-ylacetamide is unique due to its combination of the naphthalene ring and the dimethoxyphenyl group connected via an acetamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
551926-02-4 |
---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H19NO3/c1-23-18-11-10-14(12-19(18)24-2)13-20(22)21-17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
TXTCCHCWUICWST-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32)OC |
solubility |
7.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.